molecular formula C22H19N3O4S B3708350 N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-4-ethoxy-3-nitrobenzamide

N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-4-ethoxy-3-nitrobenzamide

Cat. No.: B3708350
M. Wt: 421.5 g/mol
InChI Key: BWHWUHJVBJIIOB-UHFFFAOYSA-N
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Description

N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-4-ethoxy-3-nitrobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an acenaphthylene moiety, a carbamothioyl group, and a nitrobenzamide structure, which collectively contribute to its diverse chemical behavior and potential utility in research and industry.

Preparation Methods

The synthesis of N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-4-ethoxy-3-nitrobenzamide typically involves multiple steps, starting from commercially available acenaphthene. The general synthetic route includes:

Chemical Reactions Analysis

N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-4-ethoxy-3-nitrobenzamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, but typically include various substituted and reduced derivatives of the original compound.

Mechanism of Action

The mechanism of action of N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-4-ethoxy-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s carbamothioyl group is believed to interact with thiol-containing enzymes and proteins, potentially inhibiting their activity. Additionally, the nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .

Comparison with Similar Compounds

N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-4-ethoxy-3-nitrobenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-4-ethoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S/c1-2-29-19-11-9-15(12-18(19)25(27)28)21(26)24-22(30)23-17-10-8-14-7-6-13-4-3-5-16(17)20(13)14/h3-5,8-12H,2,6-7H2,1H3,(H2,23,24,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHWUHJVBJIIOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C3CCC4=C3C2=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-4-ethoxy-3-nitrobenzamide

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